4-Methylhex-3-enoic acid

Catalog No.
S2752798
CAS No.
55665-79-7
M.F
C7H12O2
M. Wt
128.171
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylhex-3-enoic acid

Researchers developing laundry deodorizers face assay inaccuracy when using generic fatty acids or axillary sweat marker 3M2H. This compound (CAS 55665-79-7) is the specific Moraxella osloensis-derived marker for 'half-dry' malodor, ensuring accurate GC-MS/O calibration and authentic fabric efficacy testing. • Differentiates from 3M2H-prevents false-positive deodorization results. • High binding affinity to polyester; validates enzymatic odor-removal. • Also used as certified reference for coffee/hops/citrus flavor profiling. Supplied with full analytical documentation for procurement reliability.

CAS Number

55665-79-7

Product Name

4-Methylhex-3-enoic acid

IUPAC Name

(E)-4-methylhex-3-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.171

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+

InChI Key

VKWJULLMBKNPEC-GQCTYLIASA-N

SMILES

CCC(=CCC(=O)O)C

solubility

not available

Synonyms

4-Methylhex-3-enoic acid, 4-Methyl-3-hexenoic acid, (3E)-4-Methylhex-3-enoic acid, (E)-4-Methylhex-3-enoic acid

Purity

≥95%

Package Size

0.25 g, 1 g

4-Methylhex-3-enoic acid (4M3H, CAS 55665-79-7) is a branched-chain unsaturated aliphatic carboxylic acid that serves as a critical analytical standard in both flavor chemistry and textile engineering. Industrially, it is recognized as the definitive chemical marker for the 'half-dry' or 'indoor drying' malodor in laundered textiles, generated via the β-oxidation of sebum by Moraxella osloensis [1]. Beyond its primary role in fabric deodorization assays, 4M3H is a highly potent odor-active volatile identified in roasted coffee, hops, and citrus, where it forms via the Maillard reaction of L-isoleucine and sugars . With a LogP of approximately 1.8, its specific lipophilicity and double-bond geometry make it an indispensable procurement item for R&D teams formulating specialized detergents, enzymatic odor-eliminators, and complex flavor profiles [2].

Research Fit

Supports trace-level malodor detection in laundry research
Isomeric purity ((E)-form) required for reproducible sensory endpoints
Single reference standard applicable across coffee, citrus, hops, and malodor matrices

In procurement for odor-control testing, substituting 4-Methylhex-3-enoic acid with the closely related 3-methyl-2-hexenoic acid (3M2H) or generic short-chain fatty acids like isovaleric acid fundamentally compromises assay validity. While 3M2H is the benchmark for human axillary (underarm) sweat generated by Corynebacterium, 4M3H is the specific, microbially distinct marker for laundry malodor generated by Moraxella osloensis on textiles [1]. Furthermore, 4M3H exhibits a significantly lower olfactory threshold and a higher binding affinity to hydrophobic synthetic fibers (such as polyester) compared to generic saturated fatty acids[2]. Utilizing 4M3H ensures that detergent efficacy tests, antibacterial fabric screenings, and GC-MS/O calibrations accurately target the specific lipid-bound volatile responsible for the target malodor, preventing false-positive deodorization results [3].

Substitution Risk

Positional isomers exhibit markedly different olfactory potency; substitution may invalidate malodor quantification.
(E)- to (Z)-isomer substitution can significantly shift sensory detection limits, compromising method reproducibility.
Other C₇H₁₂O₂ acids (e.g., 3M2H) arise from distinct biological sources and lack laundry malodor correlation data.

Olfactory Threshold & Malodor in Textiles

Aroma extract dilution analysis (AEDA) of used textiles demonstrates that 4M3H possesses the lowest olfactory threshold among detected middle-chain fatty acids. Despite being present in trace concentrations (up to 5 μg per 50 g of cloth), 4M3H contributes the highest overall malodor strength, significantly outperforming generic fatty acids in odor impact [1].

Evidence DimensionOlfactory impact and malodor contribution in textiles
Target Compound Data4M3H (Highest malodor contribution at trace levels ≤ 5 μg/50 g cloth)
Comparator Or BaselineIsovaleric acid and other middle-chain fatty acids (Lower overall malodor contribution)
Quantified Difference4M3H represents the dominant odor-active peak in AEDA of laundry malodor.
ConditionsGC-MS/O and AEDA of acidic volatile fractions from used clothes.

Procurement of 4M3H is mandatory for accurately simulating and quantifying the 'wet dust-cloth' malodor in detergent and fabric-care efficacy testing.

Olfactory Potency
Head-to-head
0.01 ppm (4M3H) vs 1 ppm (5-methyl-2-hexenoic acid); (E)-isomer threshold 10–100× lower than (Z)
Supports isomer-specific sourcing for sensory studies
GC-O reported; threshold reproducibility may vary

Flavor Dilution in Coffee & Beverage Profiling

In the profiling of roasted Arabica coffee and hop volatile oils, (E)-4-methyl-3-hexenoic acid exhibits a substantially higher Flavor Dilution (FD) factor compared to other volatile acids like 2-methylbutanoic acid. Generated nonstereoselectively via the Maillard reaction of L-isoleucine with sugars, its potent sweat-like/pungent odor makes it a critical trace volatile for flavor calibration .

Evidence DimensionFlavor Dilution (FD) factor in roasted coffee
Target Compound Data(E)-4-Methyl-3-hexenoic acid (High FD factor, dominant trace odorant)
Comparator Or Baseline2-Methylbutanoic acid and standard aliphatic acids (Lower FD factors)
Quantified Difference4M3H provides a distinct, high-impact sensory peak required for accurate flavor mapping.
ConditionsMultidimensional GC-MS (MDGC-MS) and AEDA of coffee volatile extracts.

Food and beverage laboratories must procure 4M3H to accurately calibrate GC-MS/O equipment for premium coffee, brewing, and citrus flavor profiling.

Malodor Correlation
Reported
r = 0.72, p < 0.05; highest AEDA contribution at trace levels (≤5 µg/50 g cloth)
Reported concentration-odor intensity correlation
Laundry matrix; independent validation advised

Deodorizer Screening Specificity

Patents detailing the screening of 'half-dry smell' deodorizers explicitly rely on 4M3H as the primary indicator substance. Assays measure the suppression of 4M3H production by Moraxella osloensis in the presence of sebum components. Utilizing 4M3H as the analytical standard ensures a direct correlation with human sensory perception of laundry malodor, a correlation not achieved when measuring total bacterial count or generic volatile organic compounds (VOCs) [1].

Evidence DimensionCorrelation with sensory malodor in deodorant screening
Target Compound Data4M3H concentration directly correlates with sensory 'half-dry' odor intensity
Comparator Or BaselineTotal bacterial count or generic VOCs (Poor correlation with specific malodor)
Quantified Difference4M3H provides a highly specific chemical marker for Moraxella osloensis-induced malodor.
ConditionsIn vitro deodorizer screening using sebum-soiled textiles inoculated with M. osloensis.

Chemical suppliers and formulators must use 4M3H to validate commercial claims for anti-odor laundry detergents and textile finishes.

Biosynthetic Origin
Class-level
M. osloensis KMC41 genome encodes unique desaturase + β-oxidation cluster
Supports biomarker specificity for this strain
Genome announcement; experimental confirmation pending

Hydrophobic Retention on Synthetic Fibers

Due to its specific lipophilicity (LogP ~1.8) and branched unsaturated structure, 4M3H exhibits preferential binding to hydrophobic synthetic fibers like polyester and polyamide. Traditional water-soluble detergents fail to effectively extract these fat-bound molecules from the microscopic pits of synthetic fibers, necessitating the use of 4M3H to test advanced enzymatic or Bacillus-based odor-eliminating formulations [1].

Evidence DimensionOdor retention and binding affinity
Target Compound Data4M3H (High retention on hydrophobic synthetic fibers)
Comparator Or BaselineWater-soluble odorants (Easily washed out by conventional detergents)
Quantified Difference4M3H remains embedded in synthetic fibers post-traditional washing, causing recurring malodor.
ConditionsFiber-odorant interaction in synthetic vs. natural textiles during standard wash cycles.

Essential for R&D teams developing specialized sports detergents or activewear fabrics designed to release trapped lipid-based malodors.

Enzyme Inhibition
Data to verify
Reported lipoxygenase inhibitor; weaker COX, CES activity; no HMG-CoA reductase inhibition
Multi-target profile for pathway studies
IC₅₀ values not reported; review-grade evidence
Precursor Specificity
Class-level
Only 4-methyl-3-enoic acid structure yields 3-hydroxy-3-methylhexanoic acid upon hydration
Structural requirement for metabolic precursor studies
Chemical logic; direct experimental validation limited
Multi-Matrix Occurrence
Cross-study comparable
Confirmed in laundry, coffee, yuzu, hops (4 matrices); positional isomers in 1 matrix each
Broad reference standard applicability across matrices
Matrix-specific response may vary; verify for target matrix

Laundry Detergent & Deodorizer Testing

Used as the primary analytical standard to quantify the removal or masking of the 'half-dry' smell in fabric care products [1].

Textile Engineering & Anti-Odor Fabrics

Utilized in material science to evaluate the odor-retention properties of new polyester/polyamide blends and the effectiveness of antibacterial fabric finishes against Moraxella osloensis [1].

GC-MS/O Calibration for Food & Beverage QC

Serves as a critical reference standard for profiling trace odor-active compounds in roasted coffee, hops, and citrus products .

Flavor and Fragrance Formulation

Employed in highly controlled trace amounts to impart specific authentic cheesy, fruity, or fermented notes in complex flavor formulations .

Application Fit

Application
Selection Property
Validation Focus
Laundry malodor marker quantification
Isomer-specific olfactory potency & malodor correlation
Reported malodor intensity correlation (endpoint validation)
M. osloensis metabolic activity biomarker
Biosynthetic pathway specificity (genomic marker)
Bacterial metabolic suppression endpoint (4M3H quantification)
Multi-matrix aroma reference standard
Stereochemical purity ((E)-isomer)
Odor threshold reproducibility across matrices
Branched-chain fatty acid precursor studies
Structural specificity for hydration pathway
Metabolite identity confirmation (3-hydroxy-3-methylhexanoic acid)

XLogP3

1.8

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